molecular formula C15H10FN3 B13048446 1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B13048446
M. Wt: 251.26 g/mol
InChI Key: QZHGOGRINQEHSD-UHFFFAOYSA-N
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Description

1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused to a pyrrolo[2,3-C]pyridine structure, with a fluoropropynyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the fluoropropynyl group through a series of reactions, including halogenation and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropropynyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropynyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(2-Fluorophenyl)-1H-pyrrolo[2,3-C]pyridine: Similar structure but with a fluorophenyl group instead of a fluoropropynyl group.

    1-(5-(3-Chloroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine: Similar structure but with a chloropropynyl group instead of a fluoropropynyl group.

Uniqueness

1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is unique due to the presence of the fluoropropynyl group, which can impart distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H10FN3

Molecular Weight

251.26 g/mol

IUPAC Name

1-[5-(3-fluoroprop-1-ynyl)pyridin-2-yl]pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C15H10FN3/c16-7-1-2-12-3-4-15(18-10-12)19-9-6-13-5-8-17-11-14(13)19/h3-6,8-11H,7H2

InChI Key

QZHGOGRINQEHSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#CCF)N2C=CC3=C2C=NC=C3

Origin of Product

United States

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